molecular formula C16H18ClNO B094152 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine CAS No. 355382-88-6

2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine

Cat. No.: B094152
CAS No.: 355382-88-6
M. Wt: 275.77 g/mol
InChI Key: QENTZLVVHHHDSF-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine is an organic compound that features a chlorophenyl group and a methoxybenzyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine typically involves the reaction of 4-chlorobenzyl chloride with 4-methoxybenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH₃)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of amines

    Substitution: Formation of substituted ethanamines

Scientific Research Applications

2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(4-methoxyphenyl)ethanamine
  • 2-(4-chlorophenyl)-N-(4-methylbenzyl)ethanamine
  • 2-(4-chlorophenyl)-N-(4-ethoxybenzyl)ethanamine

Uniqueness

2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine is unique due to the presence of both a chlorophenyl group and a methoxybenzyl group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-19-16-8-4-14(5-9-16)12-18-11-10-13-2-6-15(17)7-3-13/h2-9,18H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENTZLVVHHHDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386130
Record name 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355382-88-6
Record name 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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